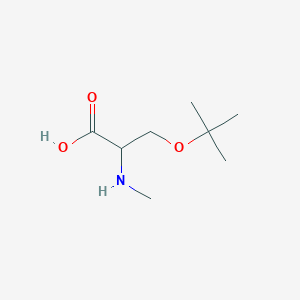
Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a pyridine ring, a benzoate ester, and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzoate and 2-pyridylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-bromo-4-methylbenzoate and 2-pyridylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol under reflux conditions.
Boronate Ester Formation: The resulting product is then reacted with bis(pinacolato)diboron in the presence of a base, such as potassium acetate, and a palladium catalyst to form the boronate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the materials science field, this compound can be used in the synthesis of advanced materials, such as polymers and organic electronic devices. Its ability to undergo various chemical transformations makes it versatile for creating materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(pyridin-2-yl)-4-bromobenzoate: Similar structure but with a bromine atom instead of the boronate ester group.
Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate: Similar structure but with a phenylacetate group instead of the benzoate ester.
Uniqueness
Methyl 3-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a boronate ester and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with various metals also enhances its utility in catalysis and materials science.
Propriétés
Formule moléculaire |
C19H22BNO4 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
methyl 3-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-9-13(17(22)23-5)12-14(15)16-8-6-7-11-21-16/h6-12H,1-5H3 |
Clé InChI |
QICCNBSFIDKEJY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


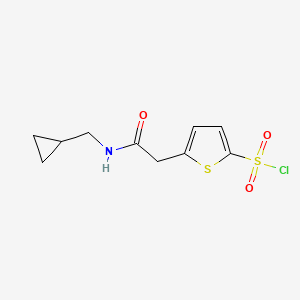
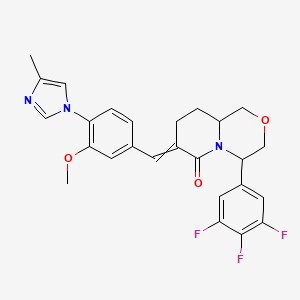
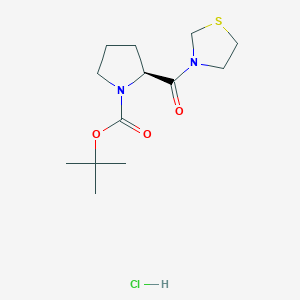
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)

![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
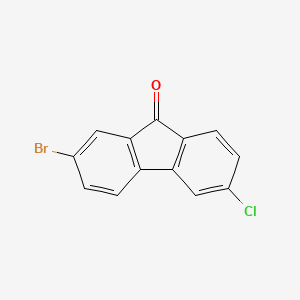
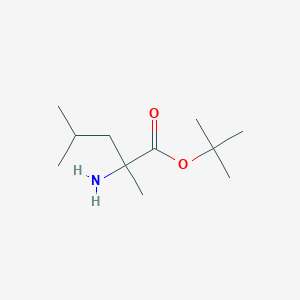
![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
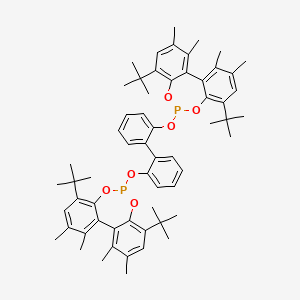
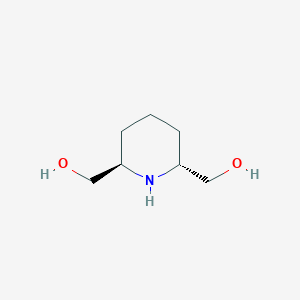
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
